molecular formula C15H20N2O5S B2462041 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one CAS No. 941935-42-8

4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2462041
CAS No.: 941935-42-8
M. Wt: 340.39
InChI Key: XRXGRQNMPJLYRQ-UHFFFAOYSA-N
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Description

4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 3,3-dimethylpiperazine in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then acetylated using acetyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-((4-Hydroxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one.

    Reduction: Formation of 4-(2-((4-Methoxyphenyl)thio)acetyl)-3,3-dimethylpiperazin-2-one.

    Substitution: Formation of various acyl derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Methylphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one
  • 4-(2-((4-Chlorophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one
  • 4-(2-((4-Nitrophenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one

Uniqueness

4-(2-((4-Methoxyphenyl)sulfonyl)acetyl)-3,3-dimethylpiperazin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)sulfonylacetyl]-3,3-dimethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-15(2)14(19)16-8-9-17(15)13(18)10-23(20,21)12-6-4-11(22-3)5-7-12/h4-7H,8-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGRQNMPJLYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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